molecular formula C14H22N2O2 B2551107 Furan-2-yl(4-neopentylpiperazin-1-yl)methanone CAS No. 1216784-46-1

Furan-2-yl(4-neopentylpiperazin-1-yl)methanone

Cat. No. B2551107
CAS RN: 1216784-46-1
M. Wt: 250.342
InChI Key: AXQMWHJDKBHBBG-UHFFFAOYSA-N
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Description

Furan-2-yl(4-neopentylpiperazin-1-yl)methanone, also known as FNPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FNPM is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.

Scientific Research Applications

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives, including structures similar to Furan-2-yl(4-neopentylpiperazin-1-yl)methanone, have been synthesized and tested for their in vitro protein tyrosine kinase inhibitory activity. Several of these derivatives exhibited promising activity, with some showing greater efficacy than genistein, a well-known reference compound. This research underscores the potential of Furan-2-yl(phenyl)methanone derivatives in developing new therapeutic agents targeting protein tyrosine kinases (Zheng et al., 2011).

Aza-Piancatelli Rearrangement

Furan-2-yl(phenyl)methanol derivatives, related to this compound, have been utilized in aza-Piancatelli rearrangement processes. These derivatives smoothly undergo rearrangement with aryl amines in the presence of phosphomolybdic acid, leading to trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields. This method showcases the versatility of furan derivatives in synthetic organic chemistry and their potential in constructing complex cyclopentenone structures (Reddy et al., 2012).

Vascular Smooth Muscle Cell (VSMC) Proliferation Inhibition

New derivatives of (furan-2-yl)(phenyl)methanones have been synthesized and evaluated for their inhibitory effects on vascular smooth muscle cells (VSMC) proliferation in vitro. These compounds, including the structural framework of this compound, displayed potential activity, suggesting their application in preventing or treating conditions related to abnormal VSMC proliferation, such as atherosclerosis (Li Qing-shan, 2011).

Synthesis and Antibacterial Evaluation

Cross-conjugated ferrocenyl derivative furan-2-yl-(ferrocenyl)methanone, a compound sharing a core structure with this compound, was synthesized and evaluated for its antibacterial activity. The study demonstrated the potential of furan derivatives in developing new antibacterial agents, highlighting the structural diversity and biological relevance of furan-based compounds (Twinkle et al., 2021).

Corrosion Inhibition

The compound [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, similar in structure to this compound, has been studied for its effectiveness in preventing corrosion of mild steel in an acidic medium. This research provides insight into the application of furan derivatives as corrosion inhibitors, offering potential benefits in materials science and engineering (Singaravelu & Bhadusha, 2022).

properties

IUPAC Name

[4-(2,2-dimethylpropyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)11-15-6-8-16(9-7-15)13(17)12-5-4-10-18-12/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQMWHJDKBHBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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